Alpibectir

Tuberculosis Drug Potentiation Clinical Trial

Alpibectir (BVL-GSK098) is the only VirS-targeting ethionamide potentiator in Phase 2 trials. It upregulates mymA operon-mediated bioactivation of ethionamide/prothionamide, enabling a 2/3 dose reduction (from ≥750 mg to ≤250 mg) to mitigate GI toxicity while restoring susceptibility in ~76% of EthA-mutant resistant strains. Bactericidal activity of AlpE (27 mg alpibectir + 250 mg ethionamide) matches standard ethionamide 750 mg or isoniazid 300 mg, making it a credible isoniazid replacement in high-resistance settings. Favorable PK (Tmax ~1 h, 1.8x AUC accumulation QD) and clean Phase 1 safety profile support streamlined trial design. Ideal for clinical development programs, translational research on transcriptional regulation, and combination regimen optimization.

Molecular Formula C12H14F6N2O2
Molecular Weight 332.24 g/mol
CAS No. 2285440-39-1
Cat. No. B10860331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpibectir
CAS2285440-39-1
Molecular FormulaC12H14F6N2O2
Molecular Weight332.24 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F
InChIInChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2
InChIKeyZEAVKHMQTZBUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpibectir (CAS 2285440-39-1): A First-in-Class Transcriptional Regulator Inhibitor Potentiating Ethionamide for Tuberculosis Therapy


Alpibectir (BVL-GSK098) is a small-molecule clinical candidate developed from BioVersys' TRIC platform, which specifically binds the Mycobacterium tuberculosis transcriptional regulator VirS [1]. Unlike direct bactericidal agents, its primary function is to upregulate the mymA operon, thereby potentiating the bioactivation of the second-line prodrug ethionamide (Eto) and its analog prothionamide (Pto) [2]. This mechanism allows Alpibectir to overcome resistance and lower the required dose of ethionamide, addressing a critical limitation in current tuberculosis (TB) therapy [3]. The compound has advanced to Phase 2 clinical trials in combination with ethionamide for pulmonary TB, with a Phase 2 trial for TB meningitis also initiated [4].

Why Generic Substitution Fails: The Unique Potentiation Mechanism of Alpibectir Differentiates It from Direct-Acting Anti-TB Agents


Generic substitution of Alpibectir with other anti-tuberculosis agents is not feasible due to its unique mechanism of action as a transcriptional regulator inhibitor and ethionamide potentiator. Unlike direct bactericidal drugs such as isoniazid or telacebec (which target InhA or the cytochrome bc1 complex, respectively), Alpibectir does not possess direct bactericidal activity [1]. Instead, it binds VirS to upregulate MymA expression, which is essential for the bioactivation of ethionamide and prothionamide [2]. This potentiation is essential to reduce the clinical dose of ethionamide by at least two-thirds, from ≥750 mg to ≤250 mg, thereby mitigating dose-dependent gastrointestinal adverse events [3]. Furthermore, this mechanism restores susceptibility in ethionamide-resistant strains harboring EthA mutations, a property not shared by other anti-TB agents or ethionamide alone [4].

Quantitative Differentiation of Alpibectir: Head-to-Head Evidence vs. Ethionamide Monotherapy and In-Class Comparators


Alpibectir Enables >66% Reduction in Clinical Ethionamide Dose While Maintaining Equivalent Bactericidal Activity: Phase 2a Head-to-Head Data

In a Phase 2a early bactericidal activity trial, the combination of alpibectir (27 mg) and ethionamide (250 mg) achieved bactericidal activity equivalent to ethionamide 750 mg monotherapy and isoniazid 300 mg [1]. This demonstrates that alpibectir potentiates ethionamide, allowing a 66.7% reduction in ethionamide dose while preserving therapeutic efficacy. The study was a randomized, open-label trial in adults with newly diagnosed, drug-susceptible pulmonary tuberculosis [2].

Tuberculosis Drug Potentiation Clinical Trial

Alpibectir Restores Ethionamide Susceptibility in Resistant M. tuberculosis Strains: In Vitro Potentiation Data

Alpibectir overcomes ethionamide resistance mediated by EthA mutations, which are present in ~76% of ethionamide-resistant clinical isolates [1]. In vitro, the AlpE combination remains fully active against Eto-resistant and isoniazid-resistant strains, including those with inhA promoter mutations [2]. While exact MIC fold reductions are not reported in the primary abstract, the combination lowers the frequency of spontaneous resistance to ethionamide [2]. This activity is due to alpibectir's stimulation of the MymA bioactivation pathway, bypassing the defective EthA pathway [3].

Drug Resistance Mycobacterium tuberculosis Potentiation

Alpibectir Pharmacokinetics in Humans: Rapid Absorption and Dose Proportionality Support Once-Daily Oral Dosing

In a Phase 1 study in healthy volunteers, alpibectir exhibited rapid absorption with a mean Tmax of 0.88 to 1.53 hours under fasted conditions, and dose-proportional Cmax and AUC over a 0.5–40 mg range [1]. Accumulation was observed with repeated dosing (1.3-fold for Cmax, 1.8-fold for AUC), and steady state was achieved by Day 7 [2]. Food delayed absorption (Tmax 3.87 h) but increased AUC by 19.6% [2]. The compound was generally well tolerated with no serious adverse events reported [3].

Pharmacokinetics Oral Bioavailability Phase 1

Structural Basis for Differentiation: Alpibectir Binds VirS with High Affinity, a Unique Target Among Anti-TB Agents

The X-ray crystal structure of alpibectir bound to the N-terminal domain (residues 4-208) of M. tuberculosis VirS has been determined at high resolution (PDB ID: 8RCX) [1]. This structure confirms direct, specific binding to VirS, a transcriptional regulator that controls expression of the mymA operon [2]. No other clinically advanced anti-TB drug targets VirS; comparators such as telacebec (Q203) target the cytochrome bc1 complex, while ganfeborole (GSK3036656) targets leucyl-tRNA synthetase [3]. This unique binding mode underpins alpibectir's distinct mechanism of ethionamide potentiation.

Crystal Structure VirS Inhibitor Drug Design

Optimizing Alpibectir Procurement: Evidence-Based Application Scenarios in Drug-Resistant Tuberculosis and Combination Therapy


Potentiation of Ethionamide in Drug-Resistant Tuberculosis Regimens

Alpibectir is specifically indicated for use in combination with ethionamide (or prothionamide) to treat drug-resistant tuberculosis, including MDR-TB and pre-XDR-TB, particularly in cases where ethionamide monotherapy is ineffective due to EthA mutations. The Phase 2a EBA trial (NCT05473195) demonstrated that AlpE (27 mg alpibectir + 250 mg ethionamide) achieves bactericidal activity comparable to standard ethionamide 750 mg, enabling a two-thirds dose reduction [1]. This application directly targets the dose-limiting toxicity of ethionamide while restoring susceptibility in ~76% of resistant strains [2]. The ongoing Phase 2 ENABLE trial (NCT06748937) is further evaluating AlpE in combination with rifampicin, pyrazinamide, and ethambutol as a potential replacement for isoniazid in first-line therapy in high-resistance settings [3].

Replacement of Isoniazid in First-Line TB Therapy in High-Resistance Regions

Given the rising rates of isoniazid resistance globally, AlpE presents a viable alternative to isoniazid in standard first-line TB regimens. The Phase 2a trial showed that AlpE (27 mg alpibectir + 250 mg ethionamide) matched the bactericidal activity of isoniazid 300 mg [1]. The ENABLE trial's cohort 2 is specifically investigating the safety and activity of AlpE (45 mg alpibectir + 250 mg ethionamide) in combination with rifampicin, pyrazinamide, and ethambutol (A45E250RZE) [2]. This regimen is designed to address INH mono-resistant TB, offering a potentially shorter, better-tolerated, and more effective option for patients in high-burden settings.

Pharmacokinetic-Guided Dose Optimization for Combination Trials

Procurement of alpibectir for clinical trials or research should account for its well-characterized pharmacokinetic profile. Phase 1 data established dose proportionality (0.5–40 mg), rapid absorption (Tmax ~1 h fasted), and modest accumulation with once-daily dosing (1.8x AUC) [1]. Food increases AUC by ~20%, which may be leveraged to enhance exposure. These predictable PK parameters simplify dose selection and regimen design, reducing the need for extensive dose-ranging studies in early-phase trials. The compound's safety and tolerability profile, with no serious adverse events in Phase 1, further supports its use in combination therapy [2].

Research Tool for Studying VirS-Mediated Transcriptional Regulation in Mycobacteria

Alpibectir serves as a chemical probe for investigating VirS-dependent gene regulation in M. tuberculosis. The availability of a high-resolution co-crystal structure (PDB: 8RCX) [1] and validated target engagement data (transcriptomics showing mymA operon upregulation) [2] makes alpibectir a valuable tool for academic and industrial research groups studying transcriptional control of drug resistance and metabolism in mycobacteria. Its specificity for VirS over other bacterial transcription factors supports its use in mechanistic studies aimed at identifying new targets for anti-TB drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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